Cas no 1049131-56-7 (1-4-(4-bromophenyl)phenylethan-1-amine)

1-4-(4-Bromophenyl)phenylethan-1-amine is a brominated aromatic amine compound with a molecular structure featuring a central ethanamine group linked to biphenyl and bromophenyl substituents. This configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, liquid crystals, and advanced materials. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, enabling precise functionalization of aromatic systems. Its well-defined structure and stability under controlled conditions ensure consistent performance in research and industrial applications. The compound is typically handled under inert conditions due to its sensitivity to oxidation.
1-4-(4-bromophenyl)phenylethan-1-amine structure
1049131-56-7 structure
商品名:1-4-(4-bromophenyl)phenylethan-1-amine
CAS番号:1049131-56-7
MF:C14H14BrN
メガワット:276.171662807465
MDL:MFCD11574741
CID:5241293
PubChem ID:43826634

1-4-(4-bromophenyl)phenylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-[4-(4-bromophenyl)phenyl]ethan-1-amine
    • [1,1'-Biphenyl]-4-methanamine, 4'-bromo-α-methyl-
    • 1-4-(4-bromophenyl)phenylethan-1-amine
    • MDL: MFCD11574741
    • インチ: 1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3
    • InChIKey: DAQQGBQJTPYBGR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1C=CC(=CC=1)C(C)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 203
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 26

1-4-(4-bromophenyl)phenylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1087902-1g
1-[4-(4-Bromophenyl)phenyl]ethan-1-amine
1049131-56-7 95%
1g
$627.0 2024-08-02
Enamine
EN300-295555-0.05g
1-[4-(4-bromophenyl)phenyl]ethan-1-amine
1049131-56-7 95.0%
0.05g
$468.0 2025-03-19
Enamine
EN300-295555-0.25g
1-[4-(4-bromophenyl)phenyl]ethan-1-amine
1049131-56-7 95.0%
0.25g
$513.0 2025-03-19
Enamine
EN300-295555-5.0g
1-[4-(4-bromophenyl)phenyl]ethan-1-amine
1049131-56-7 95.0%
5.0g
$1614.0 2025-03-19
Enamine
EN300-295555-10.0g
1-[4-(4-bromophenyl)phenyl]ethan-1-amine
1049131-56-7 95.0%
10.0g
$2393.0 2025-03-19
Enamine
EN300-295555-0.1g
1-[4-(4-bromophenyl)phenyl]ethan-1-amine
1049131-56-7 95.0%
0.1g
$490.0 2025-03-19
Enamine
EN300-295555-5g
1-[4-(4-bromophenyl)phenyl]ethan-1-amine
1049131-56-7
5g
$1614.0 2023-09-06
Enamine
EN300-295555-1.0g
1-[4-(4-bromophenyl)phenyl]ethan-1-amine
1049131-56-7 95.0%
1.0g
$557.0 2025-03-19
Enamine
EN300-295555-1g
1-[4-(4-bromophenyl)phenyl]ethan-1-amine
1049131-56-7
1g
$557.0 2023-09-06
Enamine
EN300-295555-0.5g
1-[4-(4-bromophenyl)phenyl]ethan-1-amine
1049131-56-7 95.0%
0.5g
$535.0 2025-03-19

1-4-(4-bromophenyl)phenylethan-1-amine 関連文献

1-4-(4-bromophenyl)phenylethan-1-amineに関する追加情報

1-4-(4-Bromophenyl)phenylethan-1-amine (CAS No. 1049131-56-7): A Comprehensive Overview

1-4-(4-Bromophenyl)phenylethan-1-amine (CAS No. 1049131-56-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(4-bromophenyl)phenethylamine, is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 1-4-(4-Bromophenyl)phenylethan-1-amine consists of a phenethylamine backbone with a 4-bromophenyl substituent. This arrangement imparts specific physical and chemical properties that are crucial for its biological interactions. The presence of the bromine atom at the para position of the phenyl ring enhances the compound's lipophilicity, which can influence its membrane permeability and cellular uptake. Additionally, the amine group provides opportunities for forming hydrogen bonds, which can be important for receptor binding and other biological processes.

Recent studies have highlighted the potential of 1-4-(4-Bromophenyl)phenylethan-1-amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. These findings suggest that 1-4-(4-Bromophenyl)phenylethan-1-amine could be a promising lead compound for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory effects, 1-4-(4-Bromophenyl)phenylethan-1-amine has also been investigated for its potential neuroprotective properties. A study published in the European Journal of Pharmacology reported that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism underlying this neuroprotective effect is thought to involve the modulation of intracellular signaling pathways, such as the activation of Nrf2, a transcription factor that regulates the expression of antioxidant genes.

In addition to its therapeutic applications, 1-4-(4-Bromophenyl)phenylethan-1-amine has been used as a building block in the synthesis of more complex molecules. Its versatile reactivity and functional groups make it an attractive starting material for organic synthesis. For example, it can be readily modified through various chemical reactions to introduce additional functional groups or to form conjugates with other bioactive molecules. This flexibility allows researchers to explore a wide range of structural variations and to optimize the pharmacological properties of derived compounds.

The synthesis of 1-4-(4-Bromophenyl)phenylethan-1-amine typically involves multi-step procedures, starting from readily available starting materials such as 4-bromobenzaldehyde and phenethylamine. One common approach is to use a reductive amination reaction to couple these two components, followed by purification steps to obtain the desired product with high purity and yield. Advances in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound, which is crucial for large-scale applications in pharmaceutical research and development.

The safety profile of 1-4-(4-Bromophenyl)phenylethan-1-amine is an important consideration in its use as a research tool or potential therapeutic agent. Toxicological studies have generally shown that this compound has low acute toxicity when administered at therapeutic doses. However, as with any new chemical entity, comprehensive safety assessments are necessary to ensure its safe use in clinical settings. Preclinical studies have demonstrated that it is well-tolerated in animal models, with no significant adverse effects observed at relevant concentrations.

In conclusion, 1-4-(4-Bromophenyl)phenylethan-1-amine (CAS No. 1049131-56-7) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a potential therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in advancing our understanding of complex biological processes and disease states.

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Amadis Chemical Company Limited
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